2,3-Difluorobenzene-1,4-diol

Descripción general

Descripción

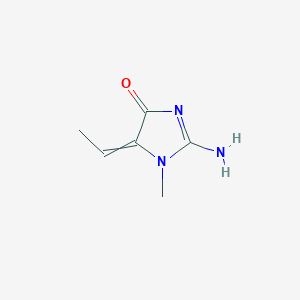

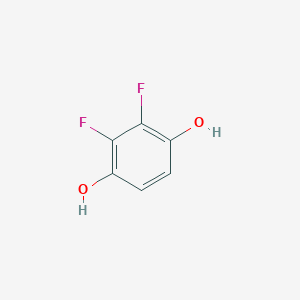

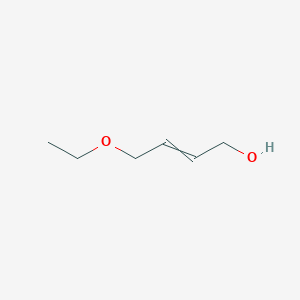

2,3-Difluorobenzene-1,4-diol is a chemical compound with the molecular formula C6H4F2O2 . It is a white to yellow solid .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves diazotization and hydro-de-diazotization . The diazotization of 2,4-difluoroaniline and hydro-de-diazotization of intermediate diazonium salt are the main steps. The total reaction time can be brought down to about 40 minutes, and the yield of 1,3-difluorobenzene can reach 90% .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two fluorine atoms and two hydroxyl groups attached .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . Other physical and chemical properties such as its density, melting point, boiling point, solubility in water, and others are not well-documented.Aplicaciones Científicas De Investigación

Biodegradation and Environmental Impact

A study conducted by Moreira et al. (2009) demonstrated the biodegradation capabilities of the microbial strain Labrys portucalensis on difluorobenzenes (DFBs), including 1,4-difluorobenzene. This strain effectively degraded and defluorinated 1,4-DFB when co-metabolized with fluorobenzene, showing the potential for bioremediation in environments contaminated with fluorinated compounds. This highlights the microbial pathway's efficiency in breaking down complex fluorinated organic compounds, making it a promising approach for environmental cleanup efforts Moreira et al., 2009.

Organometallic Chemistry and Catalysis

The work by Pike, Crimmin, and Chaplin (2017) explores the use of partially fluorinated benzenes, including 1,2-difluorobenzene, as solvents and ligands in organometallic chemistry and transition-metal-based catalysis. The fluorine atoms' presence alters the electronic properties of these compounds, making them less able to donate π-electron density to metal centers. This property allows these compounds to be utilized as non-coordinating solvents or as ligands that can be readily displaced, opening up new avenues in catalysis and synthetic chemistry Pike et al., 2017.

Synthesis of Fluorinated Organic Compounds

Research by Schlosser and Heiss (2003) on the regioflexible substitution of 1,3-difluorobenzene demonstrated advanced organometallic methods for selectively converting this compound into variously substituted benzoic acids. This work underscores the versatility and potential of 1,3-difluorobenzene as a starting material for synthesizing a wide array of fluorinated organic compounds, which are crucial intermediates in pharmaceutical and agrochemical manufacturing Schlosser & Heiss, 2003.

Advanced Materials and Battery Technology

A novel study by Pan et al. (2022) introduced a fluorinated macrocyclic organodisulfide synthesized from 2,5-difluorobenzene-1,4-dithiol. This compound, containing a dimer, trimer, and tetramer of 2,5-difluorobenzene-1,4-disulfide, showed promising results as a cathode material in lithium organic batteries. Its high discharge capacity and good cycling stability indicate the potential of fluorinated organic compounds in developing new energy storage materials Pan et al., 2022.

Mecanismo De Acción

Target of Action

As a derivative of benzene, it likely interacts with various biological molecules through electrophilic aromatic substitution .

Mode of Action

The mode of action of 2,3-Difluorobenzene-1,4-diol is likely through electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound may form a sigma-bond with its target, generating a positively charged intermediate. This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution could potentially disrupt normal biochemical processes by modifying key biomolecules .

Pharmacokinetics

The compound’s molecular weight (14609) and its solid form suggest that it may have certain bioavailability characteristics .

Result of Action

The compound’s potential to undergo electrophilic aromatic substitution suggests that it could modify cellular components, potentially leading to various biological effects .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the rate of diazotization reactions, which are relevant to the compound’s potential mode of action, can be accelerated by increasing temperature . This could lead to a higher rate of side reactions and potentially decrease the yield of the desired product .

Propiedades

IUPAC Name |

2,3-difluorobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKWZXXUWUOXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452449 | |

| Record name | 2,3-Difluorohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124728-90-1 | |

| Record name | 2,3-Difluoro-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124728-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluorohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55010.png)

![[(1R)-1-(2R)-Oxiranyl-2-(phenylthio)ethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B55018.png)